2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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Overview
Description
2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features a unique structure combining an imidazo[1,2-b]pyrazole core with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the imidazo[1,2-b]pyrazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide share a similar pyrazole core.
Imidazole Derivatives: Compounds with an imidazole ring, such as imidazole-4-carboxylic acid, are structurally related.
Uniqueness
2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to the combination of its imidazo[1,2-b]pyrazole core and the presence of a carboxylic acid group
Properties
Molecular Formula |
C14H14ClN3O2 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C14H14ClN3O2/c1-2-10-12(14(19)20)13-16-11(7-18(13)17-10)8-3-5-9(15)6-4-8/h3-6,11,16H,2,7H2,1H3,(H,19,20) |
InChI Key |
IVILMZZVPLGNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CC(NC2=C1C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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